molecular formula C13H26N2O4 B14370627 N~1~,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide CAS No. 90149-54-5

N~1~,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide

Cat. No.: B14370627
CAS No.: 90149-54-5
M. Wt: 274.36 g/mol
InChI Key: YKRLAIMXAWGGHT-UHFFFAOYSA-N
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Description

N~1~,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide is an organic compound with a complex structure This compound is characterized by the presence of two hydroxyl groups and two isopropyl groups attached to a heptanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide typically involves multi-step organic reactions. One common method is the reaction of heptanediamide with isopropyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the proper formation of the desired product.

Industrial Production Methods

In industrial settings, the production of N1,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted derivatives of the original compound. These products can have diverse applications in various fields.

Scientific Research Applications

N~1~,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N1,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide involves its interaction with specific molecular targets and pathways. The hydroxyl and isopropyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N1,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide include:

  • N,N’-Diisopropylethylenediamine
  • N,N-Diisopropylethylamine
  • N,N’-Diisopropyl-1,2-ethanediamine

Uniqueness

N~1~,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide is unique due to its specific combination of functional groups and structural features. The presence of both hydroxyl and isopropyl groups on a heptanediamide backbone gives it distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

CAS No.

90149-54-5

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

IUPAC Name

N,N'-dihydroxy-N,N'-di(propan-2-yl)heptanediamide

InChI

InChI=1S/C13H26N2O4/c1-10(2)14(18)12(16)8-6-5-7-9-13(17)15(19)11(3)4/h10-11,18-19H,5-9H2,1-4H3

InChI Key

YKRLAIMXAWGGHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(=O)CCCCCC(=O)N(C(C)C)O)O

Origin of Product

United States

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